1H-Pyrazolo[3,4-c]pyridine is derived from the structural modification of both pyrazole and pyridine. Its classification as a heterocyclic compound is based on the presence of nitrogen atoms in its structure, which contributes to its reactivity and biological activity. The compound's derivatives have been studied extensively for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
The synthesis of 1H-pyrazolo[3,4-c]pyridine can be achieved through various methods, including:
The molecular structure of 1H-pyrazolo[3,4-c]pyridine consists of two fused rings: a five-membered pyrazole ring and a six-membered pyridine ring.
Crystallographic studies have shown that the compound exhibits distinct geometric arrangements that affect its electronic properties and potential interactions with enzymes or receptors in biological systems.
1H-Pyrazolo[3,4-c]pyridine participates in various chemical reactions due to its reactive nitrogen centers:
The mechanism by which 1H-pyrazolo[3,4-c]pyridine exerts its biological effects often involves interaction with specific molecular targets:
Research has shown that modifications at various positions on the pyrazolo[3,4-c]pyridine structure can significantly alter its potency and selectivity for biological targets.
1H-Pyrazolo[3,4-c]pyridine exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm purity and structural integrity.
The applications of 1H-pyrazolo[3,4-c]pyridine are diverse:
1H-Pyrazolo[3,4-c]pyridine (CAS 271-47-6) is a nitrogen-dense bicyclic heterocycle characterized by a fusion between pyrazole and pyridine rings at the 3,4-c positions. This scaffold belongs to the broader class of azaindazoles, specifically designated as 6-azaindazole due to its structural analogy to indazole with a nitrogen atom at the 6-position of the pyridine ring [6] [9]. Its molecular formula (C₆H₅N₃) and compact size (MW 119.12 g/mol) confer high ligand efficiency, making it a privileged fragment in medicinal chemistry [6] [7]. The system exhibits planar aromaticity derived from its 10π-electron system, enabling strong interactions with biological targets through π-stacking and hydrogen bonding. Its calculated pKa of 10.94 ± 0.30 reflects moderate basicity, influencing both solubility and binding properties under physiological conditions [6]. As a bioisostere of purine nucleobases, it serves as a versatile scaffold for targeting enzymes and receptors involved in nucleotide metabolism and signaling pathways [9].
The core structure displays distinct electronic properties arising from its unsymmetrical ring fusion. Key features include:
Table 1: Key Physicochemical Parameters of 1H-Pyrazolo[3,4-c]pyridine
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 119.12 g/mol | Calculated |
Density | 1.348 ± 0.06 g/cm³ | Experimental (20°C) |
Predicted Boiling Point | 318.8 ± 15.0 °C | QSPR Modeling |
pKa (Conjugate acid) | 10.94 ± 0.30 | Computational Prediction |
Aromatic System | 10π-electrons | Quantum Mechanical Analysis |
The chemistry of pyrazolo-pyridines began with Ortoleva's 1908 synthesis of a phenyl-substituted derivative, but focused exploration of the [3,4-c] isomer emerged significantly later due to synthetic challenges [9]. Key milestones include:
Table 2: Regioselective N-Protection Strategies for 5-Halo-1H-Pyrazolo[3,4-c]pyridines
Protecting Group | Conditions | N1:N2 Ratio | Yield (%) | Reference |
---|---|---|---|---|
Mesyl (Ms) | MsCl, Et₃N, CH₂Cl₂, 0°C | 92:8 | 92 | [5] |
THP | DHP, PPTS, CH₂Cl₂, 0°C (short) | 15:85 | 89 | [5] |
THP | DHP, PPTS, CH₂Cl₂, rt (long) | 95:5 | 91 | [5] |
SEM | SEMCl, NaH, THF, 0°C | 85:15 | 78 | [5] |
SEM | SEMCl, Cy₂NMe, CH₂Cl₂, rt | 10:90 | 82 | [5] |
1H-Pyrazolo[3,4-c]pyridine exemplifies an ideal FBDD fragment due to its low molecular complexity, high solubility, and strategic growth vectors enabling efficient hit-to-lead optimization. Its exploration addresses synthetic limitations that previously bottlenecked FBDD campaigns:
Table 3: Bioactive 1H-Pyrazolo[3,4-c]pyridine Derivatives and Targets
Biological Target | Substitution Pattern | Potency | Application | |
---|---|---|---|---|
GPR119 Receptor | 1,6-Disubstituted | EC₅₀ < 100 nM | Type 2 Diabetes | [2] |
Tubulin Polymerization | 3-Aryl, 5-Amino, 7-Halo | IC₅₀ = 0.75–4.15 μM | Breast Cancer | [4] |
EGFR Kinase (WT) | C3-Aryl, C5-Anilino | IC₅₀ = 16 nM | NSCLC Therapy | [8] |
EGFR Kinase (T790M) | C3-(4-Fluorophenyl), C5-Linker | IC₅₀ = 236 nM | Resistant NSCLC | [8] |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0